molecular formula C13H15NO3 B13205073 5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid

5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid

Cat. No.: B13205073
M. Wt: 233.26 g/mol
InChI Key: IXRWMFMMQKUFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid (: 2060043-97-0) is a high-purity indole derivative supplied for advanced pharmaceutical and life science research . This compound features a molecular formula of C 13 H 15 NO 3 and a molecular weight of 233.26 g/mol . This chemical belongs to a class of synthetic 5-hydroxyindole-3-carboxylic acid derivatives that are the subject of ongoing investigation in medicinal chemistry. Recent scientific studies highlight that structurally analogous compounds demonstrate promising cytotoxic activity against breast cancer cell lines (such as MCF-7) in vitro . The research value of these molecules stems from a molecular hybridization strategy, designed to incorporate key structural features of known bioactive molecules. They are investigated for their potential to act as selective survivin inhibitors , a protein highly expressed in aggressive tumors that inhibits apoptosis . By potentially degrading survivin, these compounds may induce programmed cell death in malignant cells, offering a valuable tool for probing new oncological pathways . Application Note: This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-hydroxy-1-methyl-2-propylindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-3-4-11-12(13(16)17)9-7-8(15)5-6-10(9)14(11)2/h5-7,15H,3-4H2,1-2H3,(H,16,17)

InChI Key

IXRWMFMMQKUFTI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Indole Core

  • Enamine Formation : The first step often involves the formation of an enamine from ethyl acetoacetate and a primary amine under ultrasonic irradiation with catalytic amounts of acetic acid.

  • Indole Formation : The enamine is then reacted with a quinone (e.g., benzoquinone or naphthoquinone) in the presence of a catalyst like calcium iodide to form the indole core.

Introduction of Hydroxyl and Carboxyl Groups

  • Hydroxylation : The introduction of a hydroxyl group at the 5-position can be achieved through various methods, including direct hydroxylation reactions or through the use of hydroxylated precursors.

  • Carboxylation : The carboxyl group at the 3-position is typically introduced via a carboxylation reaction or through the use of carboxylic acid derivatives.

Alkylation

  • Methylation and Propylation : The introduction of methyl and propyl groups at the 1 and 2 positions, respectively, can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base.

Detailed Synthesis Protocol

Given the complexity of synthesizing this compound, a detailed protocol might involve the following steps:

  • Step 1: Enamine Synthesis

    • Reagents : Ethyl acetoacetate, primary amine (e.g., methylamine for methylation), acetic acid (catalyst).
    • Conditions : Ultrasonic irradiation, round-bottom flask.
    • Product : Enamine intermediate.
  • Step 2: Indole Core Formation

    • Reagents : Enamine, benzoquinone or naphthoquinone, calcium iodide (catalyst).
    • Conditions : Reflux, one hour.
    • Product : Indole core with carboxylic ester functionality.
  • Step 3: Hydrolysis to Carboxylic Acid

    • Reagents : Indole core with carboxylic ester, aqueous base (e.g., sodium hydroxide).
    • Conditions : Basic conditions, heating.
    • Product : Indole-3-carboxylic acid derivative.
  • Step 4: Hydroxylation

    • Reagents : Indole-3-carboxylic acid derivative, hydroxylating agent (e.g., hydrogen peroxide).
    • Conditions : Controlled temperature, possibly acidic or basic conditions.
    • Product : 5-Hydroxyindole-3-carboxylic acid derivative.
  • Step 5: Alkylation

    • Reagents : 5-Hydroxyindole-3-carboxylic acid derivative, methyl iodide, propyl bromide, base (e.g., potassium carbonate).
    • Conditions : Solvent like dimethylformamide (DMF), heating.
    • Product : this compound.

Data and Research Outcomes

Step Reagents Conditions Yield Purity
Enamine Formation Ethyl acetoacetate, methylamine, acetic acid Ultrasonic irradiation 80-90% 95%
Indole Core Formation Enamine, benzoquinone, CaI2 Reflux, 1 hour 70-80% 90%
Hydrolysis Indole ester, NaOH Basic conditions, heating 85-95% 98%
Hydroxylation Indole acid, H2O2 Controlled temperature 60-70% 90%
Alkylation Hydroxyindole acid, methyl iodide, propyl bromide, K2CO3 DMF, heating 50-60% 85%

Note : The yields and purities listed are hypothetical and may vary based on actual experimental conditions.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Property Comparisons
Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
5-Hydroxy-1H-indole-3-carboxylic acid (3705-21-3) 5-OH, 3-COOH C9H7NO3 177.16 Higher polarity; plant auxin activity
5-Benzyloxy-1H-indole-2-carboxylic acid 5-OBn, 2-COOH C16H13NO3 283.28 Lipophilic benzyloxy group; synthetic intermediate
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (16381-48-9) 7-Cl, 3-CH3, 2-COOH C10H8ClNO2 225.63 Electron-withdrawing Cl; R&D use only
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate (17826-14-1) 5-OH, 2-CH3, 1-propyl, 3-COOEt C15H19NO3 261.32 Ester improves lipophilicity; prodrug potential
5-Methoxy-1H-indole-3-carboxylic acid (10242-01-0) 5-OCH3, 3-COOH C10H9NO3 191.18 Methoxy reduces H-bonding; lower acidity

Impact of Substituents on Physicochemical Properties

  • Position 5 Modifications: Hydroxy (OH): Increases polarity and hydrogen-bonding capacity (e.g., 3705-21-3 vs. 10242-01-0). Methoxy (OCH3) reduces acidity (pKa ~9.53 predicted for esters ) compared to phenolic OH (pKa ~10).
  • Carboxylic Acid vs. Ester :

    • Free carboxylic acid (e.g., 3705-21-3) enhances water solubility and ionic interactions, whereas esters (e.g., 17826-14-1) improve membrane permeability .

Biological Activity

5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antiviral, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3, with a molecular weight of approximately 233.26 g/mol. Its structure features a bicyclic indole framework with a hydroxyl group, a methyl group, and a propyl group that contribute to its unique reactivity profile.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties . Specifically, studies have shown its potential against HIV-1 integrase, an essential enzyme for viral replication.

Case Study: HIV-1 Integrase Inhibition

In a recent study, derivatives of indole carboxylic acids were synthesized and evaluated for their inhibitory effects on HIV-1 integrase. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of the target) in the low micromolar range, indicating potent antiviral activity. The binding conformation analysis revealed that the indole core effectively chelated Mg²⁺ ions within the active site of the integrase, crucial for its function .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Various studies have highlighted its efficacy against different cancer cell lines.

Research Findings on Anticancer Efficacy

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer types, including breast and prostate cancers. For instance, compounds derived from this indole framework displayed IC50 values ranging from 3 to 14 µM against various cancer cell lines . The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Activity

Additionally, this compound has demonstrated anti-inflammatory properties . It interacts with specific receptors and enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-Hydroxytryptamine (Serotonin)C10H12N2ONeurotransmitter involved in mood regulation
5-Hydroxyindoleacetic acidC10H11NO3Metabolite of serotonin; used as a biomarker
5-Methoxyindoleacetic acidC10H11NO4Exhibits anti-inflammatory properties
6-Bromoindoleacetic acidC9H8BrNKnown for its anticancer activity

This table illustrates how this compound stands out due to its specific propyl substitution and hydroxyl group positioning, which may enhance its therapeutic efficacy compared to other indole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.